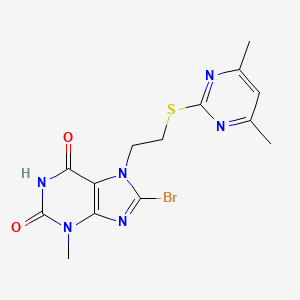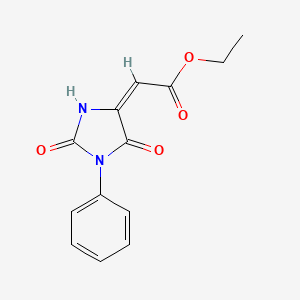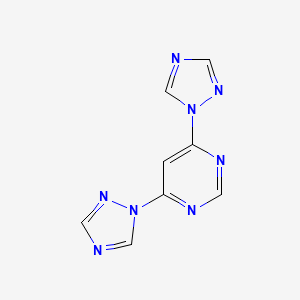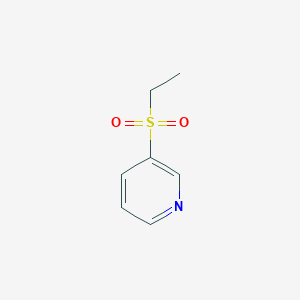
N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a thiophene ring, a sulfamoyl group, and an isobutyramide moiety
Wissenschaftliche Forschungsanwendungen
N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure may impart desirable properties to polymers or other materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(dimethylamino)ethylamine with thiophene-3-carboxylic acid to form the intermediate 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine.
Sulfamoylation: The intermediate is then reacted with 4-aminobenzenesulfonyl chloride under basic conditions to introduce the sulfamoyl group, yielding N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)aniline.
Amidation: Finally, the product from the previous step undergoes amidation with isobutyryl chloride in the presence of a base to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the dimethylamino group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Wirkmechanismus
The mechanism of action of N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfamoyl group can form hydrogen bonds, while the dimethylamino group can participate in electrostatic interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(N-(2-(dimethylamino)ethyl)sulfamoyl)phenyl)isobutyramide: Lacks the thiophene ring.
N-(4-(N-(2-(methylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide: Has a methylamino group instead of a dimethylamino group.
N-(4-(N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide: The thiophene ring is positioned differently.
Uniqueness
N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide is unique due to the presence of the thiophene ring at the 3-position, which may confer distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N-[4-[[2-(dimethylamino)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-13(2)18(22)20-15-5-7-16(8-6-15)26(23,24)19-11-17(21(3)4)14-9-10-25-12-14/h5-10,12-13,17,19H,11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFAVCYAZBBWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2419457.png)
![7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2419458.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide](/img/structure/B2419459.png)


![2-Phenylcyclopenta[b]chromene-1-carbaldehyde](/img/structure/B2419462.png)
![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2419465.png)
![4-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2419466.png)
![5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)-1H-pyrazole](/img/structure/B2419468.png)



![1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2419474.png)

